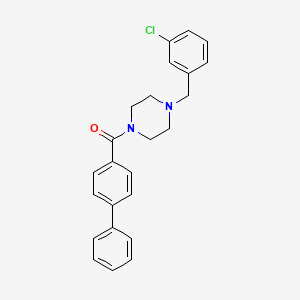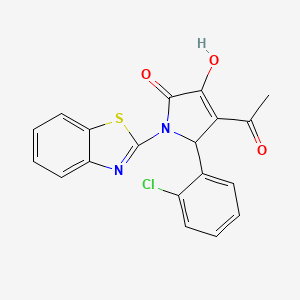
1-(4-biphenylylcarbonyl)-4-(3-chlorobenzyl)piperazine
Übersicht
Beschreibung
1-(4-biphenylylcarbonyl)-4-(3-chlorobenzyl)piperazine, also known as BCTP, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). The mGluR1 is a G protein-coupled receptor that is widely distributed throughout the central nervous system and plays a crucial role in various physiological and pathological processes. BCTP has been extensively studied as a tool compound for investigating the role of mGluR1 in different disease states.
Wirkmechanismus
1-(4-biphenylylcarbonyl)-4-(3-chlorobenzyl)piperazine acts as a selective antagonist of mGluR1 by binding to the receptor and preventing the activation of downstream signaling pathways. This blockade of mGluR1 has been shown to have a neuroprotective effect in various disease states.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the release of glutamate, a key neurotransmitter involved in various neurological disorders. This compound has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-biphenylylcarbonyl)-4-(3-chlorobenzyl)piperazine in lab experiments is its high selectivity for mGluR1. This allows researchers to specifically target this receptor and investigate its role in different disease states. However, one limitation of using this compound is its relatively low potency compared to other mGluR1 antagonists. This can make it difficult to achieve the desired level of receptor blockade in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-biphenylylcarbonyl)-4-(3-chlorobenzyl)piperazine and mGluR1. One area of interest is the development of more potent and selective mGluR1 antagonists for use in preclinical and clinical studies. Another area of interest is the investigation of the role of mGluR1 in other disease states such as depression and schizophrenia. Finally, there is a need for further research on the potential side effects of mGluR1 antagonists, particularly in long-term use.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylylcarbonyl)-4-(3-chlorobenzyl)piperazine has been used extensively as a tool compound to investigate the role of mGluR1 in different disease states. For example, this compound has been shown to have therapeutic potential in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. This compound has also been used to study the role of mGluR1 in pain processing, addiction, and anxiety.
Eigenschaften
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O/c25-23-8-4-5-19(17-23)18-26-13-15-27(16-14-26)24(28)22-11-9-21(10-12-22)20-6-2-1-3-7-20/h1-12,17H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKQBPGVSHBLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3907800.png)
![N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B3907806.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3907810.png)

![6-[3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907826.png)
![6-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907831.png)
![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3907836.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3907837.png)
![2-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B3907844.png)

![6-[3-cinnamoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907864.png)
![2-[5-(4'-propyl-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3907875.png)

![6-{3-cinnamoyl-2-[4-(dimethylamino)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B3907885.png)
